Micrococcin

Overview

Description

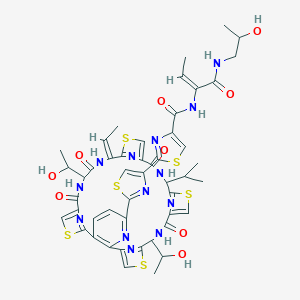

Micrococcin P1 is an antibiotic that exhibits noteworthy antibacterial, antiprotozoal, antimalarial, cytotoxic, and gene-modulating activities . It was isolated from a species of micrococcus .

Synthesis Analysis

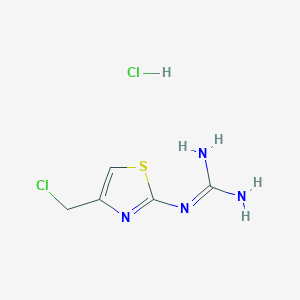

The total synthesis of Micrococcin P1 was carried out by a group in mid-2009 . They developed a novel Mo(VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles . The synthesis featured a C–H activation strategy to install the trisubstituted pyridine core and thiazole groups .

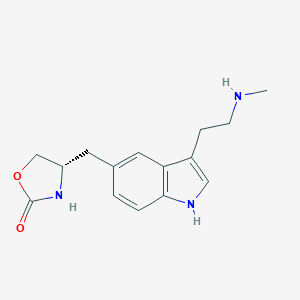

Molecular Structure Analysis

The precise structure of Micrococcin P1 remained undefined until mid-2009, when the total synthesis of a substance proved to be spectroscopically and polarimetrically identical to the natural product .

Chemical Reactions Analysis

The total syntheses of Micrococcin P1 featured a C–H activation strategy to install the trisubstituted pyridine core and thiazole groups . The retrosynthetic analysis of the synthetic targets led to the dissection of the macrocycle into two “top and bottom” fragments, which could be united through a peptide coupling .

Physical And Chemical Properties Analysis

Micrococcin P1 is an odorless, tasteless, white compound. It is soluble in ethanol, acetone, chloroform, propylene glycol, and glacial acetic acid .

Scientific Research Applications

Antibacterial Activity

Micrococcin P1 is known for its potent antibacterial activities against Gram-positive strains . It has minimum inhibitory concentration (MIC) values of 0.05−0.8 μg/mL and does not show cytotoxicity in the MTT assay up to a concentration of 10 μM . This makes it a promising candidate for the development of new antibiotics targeting Gram-positive bacteria .

Thiopeptide Antibiotic

Micrococcin P1 is a thiopeptide antibiotic . Thiopeptides are sulfur-rich, structurally complex substances that exhibit noteworthy activity against Gram-positive microorganisms . They have been the focus of synthetic efforts directed toward micrococcins P1–P2 and thiocillin I .

Protein Synthesis Inhibitor

Micrococcin P1 inhibits the elongation step of protein synthesis in mycobacteria . Structural studies suggest it binds to the cleft between the 23S rRNA and L11 protein loop, thus interfering with the binding of elongation factors Tu and G, and inhibiting protein translocation .

Kinase Inhibitor

Efforts to synthesize thiopeptide natural products like Micrococcin P1 have inspired the development of therapeutic agents, including a marketed kinase inhibitor . This highlights the potential of Micrococcin P1 in the development of kinase inhibitors .

Antitumor Agent

Micrococcin P1 has also inspired the development of an antitumor agent that is about to enter clinical trials . This suggests the potential of Micrococcin P1 in cancer therapy .

Antibacterial Clinical Candidates

Most recently, synthetic efforts directed toward Micrococcin P1 have led to the development of two antibacterial clinical candidates that address urgent medical problems .

Mechanism of Action

Target of Action

Micrococcin P1, also known as Micrococcin or BRN 1070340, is a macrocyclic peptide antibiotic . It exhibits noteworthy antibacterial, antiprotozoal, antimalarial, cytotoxic, and gene-modulating activities . The primary target of Micrococcin P1 is the Hepatitis C Virus (HCV), where it acts as a potent inhibitor . It also targets glycoprotein E2, which is involved in HCV entry into host cells .

Mode of Action

Micrococcin P1 inhibits HCV entry at an attachment step by interfering with glycoprotein E2 . This interaction prevents the virus from entering host cells, thereby inhibiting its ability to replicate and spread. Furthermore, Micrococcin P1 can also efficiently block cell-to-cell transmission .

Biochemical Pathways

It is known that the compound’s interaction with its targets leads to the inhibition of hcv entry into host cells This action disrupts the viral life cycle, preventing the virus from replicating and spreading

Result of Action

The primary result of Micrococcin P1’s action is the inhibition of HCV entry into host cells . By preventing the virus from entering host cells, Micrococcin P1 disrupts the viral life cycle, inhibiting the virus’s ability to replicate and spread. This action results in a decrease in viral load, which can help to alleviate the symptoms of HCV infection.

Future Directions

Micrococcin P1 shows potential for the development of new antibiotics targeting Gram-positive bacteria . The first total synthesis of Micrococcin P2 (MP2, 1) by a diversity-oriented route has been reported, which incorporates a number of refinements relative to earlier syntheses . This opens up new possibilities for the development and study of Micrococcin and its variants.

properties

IUPAC Name |

2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8+,25-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGFYNRGFWXAKA-IQEGOQEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H49N13O9S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1144.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Micrococcin P, 13',19'-didehydro-19'-deoxy-28,44-dihydro-44-hydroxy- | |

CAS RN |

67401-56-3 | |

| Record name | Micrococcin P, 13',19'-didehydro-19'-deoxy-28,44-dihydro-44-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067401563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)

![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)